molecular formula C38H58N2O6 B13851703 rac-(2,3)-Dihydro Tetrabenazine [Cis/Trans Mixture]

rac-(2,3)-Dihydro Tetrabenazine [Cis/Trans Mixture]

Cat. No.: B13851703
M. Wt: 638.9 g/mol
InChI Key: USYMQMAHCMMAEK-UIDBFIARSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2,3)-Dihydro Tetrabenazine involves the formylation of 2-(3,4-dimethoxyphenyl)-ethylamine with formic acid . This is followed by a series of reactions including cyclization and reduction to yield the final product. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the transformations.

Industrial Production Methods

Industrial production of rac-(2,3)-Dihydro Tetrabenazine follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure the purity and yield of the final product. Techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the reaction progress and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Rac-(2,3)-Dihydro Tetrabenazine undergoes various chemical reactions including oxidation, reduction, and substitution .

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully reduced forms of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rac-(2,3)-Dihydro Tetrabenazine is unique due to its mixture of cis and trans isomers, which can interconvert under certain conditions. This property can influence its pharmacological activity and stability .

Properties

Molecular Formula

C38H58N2O6

Molecular Weight

638.9 g/mol

IUPAC Name

(2S,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol;(2R,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol

InChI

InChI=1S/2C19H29NO3/c2*1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h2*8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3/t14-,16-,17+;14-,16-,17-/m00/s1

InChI Key

USYMQMAHCMMAEK-UIDBFIARSA-N

Isomeric SMILES

CC(C)C[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@H]1O)OC)OC.CC(C)C[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1O)OC)OC

Canonical SMILES

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC.CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC

Origin of Product

United States

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